molecular formula C11H12N2O2S B11776305 4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline

4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline

Cat. No.: B11776305
M. Wt: 236.29 g/mol
InChI Key: VNLJBTHUWVXDKZ-UHFFFAOYSA-N
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Description

4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring substituted with a methylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable pyrrole derivative is reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives .

Scientific Research Applications

4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)aniline
  • 3-(Methylsulfonyl)pyrrole
  • 4-(3-(Methylthio)-1H-pyrrol-2-yl)aniline

Uniqueness

4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline is unique due to the presence of both a methylsulfonyl group and an aniline moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

4-(3-methylsulfonyl-1H-pyrrol-2-yl)aniline

InChI

InChI=1S/C11H12N2O2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,12H2,1H3

InChI Key

VNLJBTHUWVXDKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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